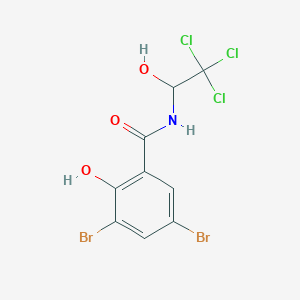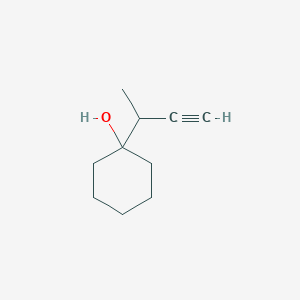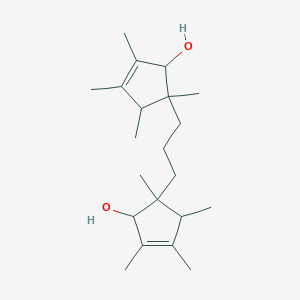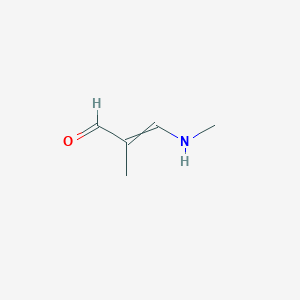
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is an organic compound that features a benzene ring substituted with bromine, hydroxyl, and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves multiple steps:
Hydroxylation: The addition of a hydroxyl group at the 2 position.
Amidation: The formation of the amide bond with 2,2,2-trichloro-1-hydroxyethylamine.
Industrial Production Methods
化学反応の分析
Types of Reactions
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert the amide group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups in place of bromine.
科学的研究の応用
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Specific pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar structure but lacks the amide group.
3,5-Dibromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of the amide.
3,5-Dibromobenzamide: Similar but lacks the hydroxyl and trichloroethyl groups.
Uniqueness
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is unique due to the presence of both bromine and trichloroethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
106792-74-9 |
|---|---|
分子式 |
C9H6Br2Cl3NO3 |
分子量 |
442.3 g/mol |
IUPAC名 |
3,5-dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H6Br2Cl3NO3/c10-3-1-4(6(16)5(11)2-3)7(17)15-8(18)9(12,13)14/h1-2,8,16,18H,(H,15,17) |
InChIキー |
HETITXUGOPKSMJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(=O)NC(C(Cl)(Cl)Cl)O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)


![2-[(E)-(Hydrazinylmethylidene)amino]ethane-1-sulfonothioic O-acid](/img/structure/B14321364.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)

![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)

![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

